N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
The compound N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and at position 2 with a thiophene-linked acetamide moiety. This structure combines a heterocyclic core with aromatic and electron-rich substituents, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-13(7-10-2-1-5-23-10)16-15-18-17-14(22-15)9-3-4-11-12(6-9)21-8-20-11/h1-6H,7-8H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKQHSIGCCZNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 284.27 g/mol
The structure includes a benzo[d][1,3]dioxole moiety and an oxadiazole ring, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole and oxadiazole structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed potent activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 15 µg/mL |
| This compound | E. coli | 20 µg/mL |
2. Anticancer Activity
The compound has shown potential in inhibiting cancer cell proliferation. A study evaluated its effects on various cancer cell lines. The results indicated that it significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells at concentrations ranging from 10 to 50 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit specific kinases involved in cell cycle regulation .
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound against multi-drug resistant bacterial infections. Patients treated with the compound showed a significant reduction in infection rates compared to those receiving standard antibiotics .
Case Study 2: Anticancer Properties
In vitro studies on human breast cancer cells revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer effects .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds containing the benzo[d][1,3]dioxole and oxadiazole moieties. For instance:
- Synthesis and Screening : A series of derivatives were synthesized and screened for antibacterial activity against various Gram-positive and Gram-negative bacteria. Compounds demonstrated significant inhibition zones compared to standard antibacterial drugs .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Antifungal Properties
The compound has also shown promising antifungal activity:
- In vitro Studies : Research indicates that similar oxadiazole derivatives exhibit antifungal properties comparable to established antifungal agents. These compounds target fungal cell membranes or inhibit critical enzymatic pathways .
Anticancer Research
The potential anticancer applications of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide are under investigation:
- Cell Line Studies : Studies on various cancer cell lines have shown that derivatives can induce apoptosis (programmed cell death) and inhibit proliferation .
- Mechanistic Insights : The anticancer effects may be attributed to the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Drug Development Potential
The unique structure of this compound positions it as a candidate for further drug development:
- Lead Compound Identification : The compound serves as a lead for designing more potent derivatives through structural modifications aimed at enhancing efficacy and reducing toxicity .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study 1 | High antibacterial activity against Sarcina and Staphylococcus aureus with MIC values at 80 nM | Indicates potential for developing new antibiotics |
| Study 2 | Antifungal activity comparable to bifonazole | Suggests use in treating fungal infections |
| Study 3 | Induction of apoptosis in cancer cell lines | Highlights anticancer potential |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
1,3,4-Thiadiazole Derivatives
- ASN90 (): A 1,3,4-thiadiazole derivative with a benzo[d][1,3]dioxol-5-yl group and a piperazine-ethyl substituent. Replacing oxadiazole with thiadiazole introduces a sulfur atom, which may alter electronic properties and binding affinity to enzymatic targets .
- Compound 8a (): A 1,3,4-thiadiazole with a phenyl core substituent and acetylpyridinyl side chain.
Triazole Derivatives
- Compound 7 (): A 1,2,4-triazole derivative with a benzo[d][1,3]dioxol-5-yl group and a methoxyphenylthioacetamide side chain. Triazoles often exhibit metabolic stability but may differ in hydrogen-bonding capacity compared to oxadiazoles .
Benzofuran-Oxadiazole Hybrids
Substituent Modifications
Benzo[d][1,3]dioxol-5-yl vs. Other Aryl Groups
- Compound 8c (): Features a phenyl substituent on the thiadiazole core.
- Compound 5b (): A thiazole derivative with a benzo[d][1,3]dioxol-5-yl group. The thiazole core may confer different conformational rigidity compared to oxadiazole, affecting target selectivity .
Acetamide Side Chain Variations
Key Research Findings and Implications
Heterocycle Impact : Oxadiazoles generally exhibit better metabolic stability than thiadiazoles but may have reduced hydrogen-bonding capacity compared to triazoles.
Substituent Effects : The methylenedioxyphenyl group enhances CNS penetration, while thiophene improves electronic compatibility with enzymes like cytochrome P450.
Activity Trends : Sulfanyl-linked compounds (–11) show broader antimicrobial activity, whereas acetamide derivatives (e.g., ASN90) are more enzyme-specific .
Q & A
Basic: What are the standard synthetic routes for preparing N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide?
Answer:
The synthesis typically involves coupling a functionalized oxadiazole precursor with thiophene-acetamide derivatives. A common method includes:
Oxadiazole Core Formation : React 5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-amine with chloroacetyl chloride in the presence of triethylamine (TEA) as a base, refluxed in dioxane or acetone .
Thiophene-Acetamide Integration : Introduce the thiophene moiety via nucleophilic substitution or condensation, often using anhydrous potassium carbonate (K₂CO₃) as a catalyst in refluxing ethanol .
Purification : Recrystallize the product from ethanol-DMF mixtures to enhance purity .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like unreacted hydrazine intermediates .
Basic: How can researchers confirm the molecular structure of this compound post-synthesis?
Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR for characteristic peaks (e.g., thiophene protons at δ 6.8–7.4 ppm, benzodioxole methylene at δ 5.9–6.1 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- XRD : For crystalline derivatives, compare unit cell parameters (e.g., space group , lattice constants ) with literature .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Critical variables include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetone minimizes side reactions .
- Catalyst Loading : Adjust TEA or K₂CO₃ ratios to balance reaction rate and byproduct formation (e.g., excess TEA may hydrolyze chloroacetyl chloride) .
- Reflux Duration : Extend reflux time (e.g., 12–24 hours) for sterically hindered substrates, but avoid decomposition (monitor via TLC) .
Case Study : A 12-hour reflux with carbon disulfide (CS₂) in ethanol increased cyclization efficiency for thiadiazole derivatives by 22% .
Advanced: What strategies are recommended for resolving contradictions in biological activity data (e.g., cytotoxicity vs. computational predictions)?
Answer:
Validate Assay Conditions : Replicate experiments under standardized protocols (e.g., MTT assay with controlled cell passage numbers and incubation times) .
Cross-Check Computational Models : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values. Adjust force fields to account for ligand flexibility in oxadiazole-thiophene hybrids .
SAR Analysis : Systematically modify substituents (e.g., replace benzodioxole with nitro groups) to isolate structure-activity relationships .
Example : Discrepancies in IC₅₀ values for thiophene derivatives were resolved by correlating log values with membrane permeability .
Advanced: How can researchers design bioassays to evaluate the acetylcholinesterase (AChE) inhibitory potential of this compound?
Answer:
Enzyme Source : Use purified AChE from Electrophorus electricus or human recombinant enzyme .
Substrate Competition : Employ Ellman’s method with acetylthiocholine iodide (ATCh) and DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to measure inhibition kinetics .
Control Experiments : Include donepezil as a positive control and assess non-specific binding using heat-inactivated enzyme .
Data Interpretation : Calculate values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
Note : Thiophene-acetamide derivatives showed enhanced AChE binding due to π-π stacking with Trp86 residues .
Advanced: What crystallographic techniques are most reliable for confirming the 3D structure of this compound?
Answer:
- Single-Crystal XRD : Resolve absolute configuration using MoKα radiation (λ = 0.71073 Å) and refine structures with SHELXL .
- Disorder Handling : Apply restraints to overlapping atoms (e.g., benzodioxole methylene groups) to improve values (< 0.05) .
- Validation Tools : Cross-verify with CCDC databases (e.g., entry 7119063 for related thiazole derivatives) .
Advanced: How can mechanistic studies elucidate the role of the benzodioxole moiety in biological activity?
Answer:
Proteomics : Perform pull-down assays with benzodioxole-fluorescent probes to identify protein targets .
Metabolic Stability : Compare half-life () in microsomal assays with/without benzodioxole substitution .
Computational Dynamics : Run MD simulations to assess benzodioxole’s impact on binding pocket occupancy (e.g., CYP3A4 interactions) .
Finding : Benzodioxole enhances metabolic stability by reducing CYP450-mediated oxidation .
Basic: What analytical methods are suitable for assessing purity and stability during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
